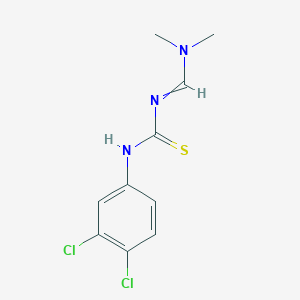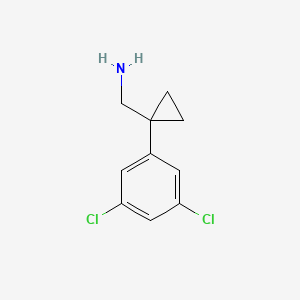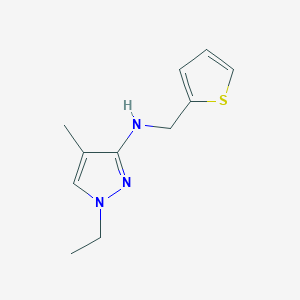![molecular formula C12H14N4O3 B11738977 3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738977.png)
3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the 2,4-dihydroxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 2,4-dihydroxybenzyl chloride under basic conditions.
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can also be employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include amines or reduced derivatives.
Substitution: Products may include substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2,4-dihydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the 2,4-dihydroxyphenylmethyl group and the carboxamide group. This combination of functional groups imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C12H14N4O3 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
5-[(2,4-dihydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O3/c1-16-9(12(13)19)5-11(15-16)14-6-7-2-3-8(17)4-10(7)18/h2-5,17-18H,6H2,1H3,(H2,13,19)(H,14,15) |
Clé InChI |
FSFAESDIDLJCGY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)NCC2=C(C=C(C=C2)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738897.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11738906.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738913.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738926.png)
![[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738932.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738948.png)
![2-(4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738954.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738961.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738962.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738979.png)
